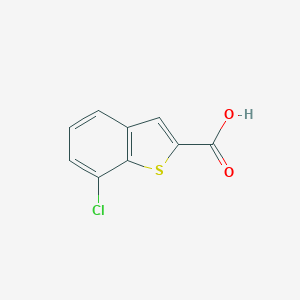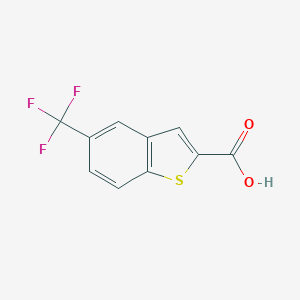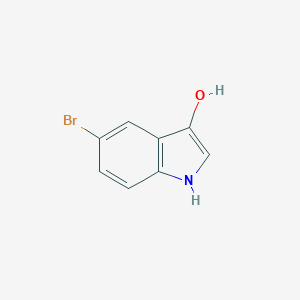
5-溴-1H-吲哚-3-醇
描述
5-Bromo-1H-indol-3-ol is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
科学研究应用
5-Bromo-1H-indol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Bromo-1H-indol-3-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific interactions of 5-Bromo-1H-indol-3-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives, including 5-Bromo-1H-indol-3-ol, can affect various biochemical pathways. For example, indole is a signaling molecule produced by bacteria and plants, and it plays a role in various biological processes . Indole derivatives can also be involved in the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 5-Bromo-1H-indol-3-ol are subjects of ongoing research.
生化分析
Biochemical Properties
5-Bromo-1H-indol-3-ol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This property makes it a valuable tool in the development of new, useful derivatives. The compound’s interactions with enzymes, proteins, and other biomolecules are largely determined by its indole scaffold .
Cellular Effects
5-Bromo-1H-indol-3-ol has been found to demonstrate significant activity in cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is dependent on the specific cellular context and the presence of other interacting molecules.
Molecular Mechanism
The mechanism of action of 5-Bromo-1H-indol-3-ol at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atom and hydroxyl group likely play key roles in these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-indol-3-ol can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-indol-3-ol can vary with different dosages in animal models . These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
5-Bromo-1H-indol-3-ol is involved in metabolic pathways that include interactions with various enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
5-Bromo-1H-indol-3-ol is transported and distributed within cells and tissues . This process could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-indol-3-ol can affect its activity or function . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indol-3-ol typically involves the bromination of indole derivatives. One common method is the bromination of 1H-indol-3-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1H-indol-3-ol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
5-Bromo-1H-indol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of 3-oxoindole derivatives.
Reduction: Formation of 1H-indol-3-ol.
相似化合物的比较
Similar Compounds
5-Chloro-1H-indol-3-ol: Similar in structure but with a chlorine atom instead of bromine.
5-Fluoro-1H-indol-3-ol: Contains a fluorine atom at the 5-position.
5-Iodo-1H-indol-3-ol: Contains an iodine atom at the 5-position.
Uniqueness
5-Bromo-1H-indol-3-ol is unique due to the specific reactivity imparted by the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, leading to different reactivity patterns and biological activities. This makes 5-bromo-1H-indol-3-ol a valuable compound for exploring new chemical reactions and biological applications.
属性
IUPAC Name |
5-bromo-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXRGISCDMNDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432198 | |
| Record name | 1H-Indol-3-ol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114253-18-8 | |
| Record name | 1H-Indol-3-ol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


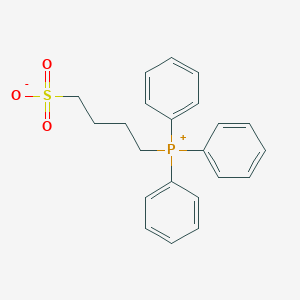
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B180681.png)
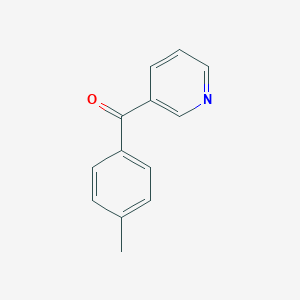
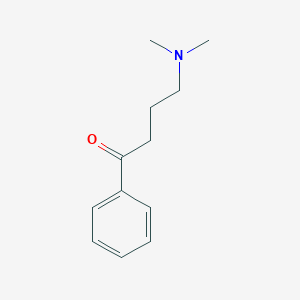
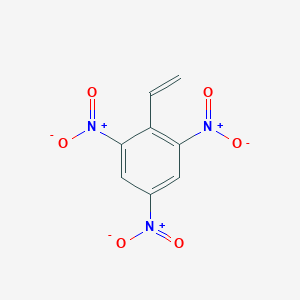
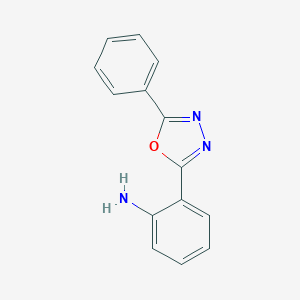
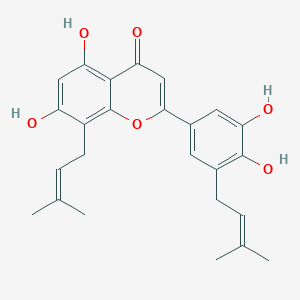
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
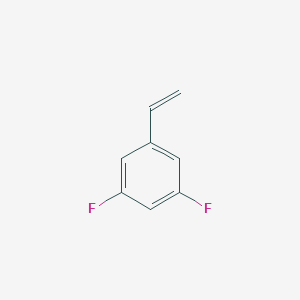
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
